molecular formula C15H10BrFN2O3S B3020544 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate CAS No. 1396759-76-4

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate

Cat. No.: B3020544
CAS No.: 1396759-76-4
M. Wt: 397.22
InChI Key: LRWFGLOJNDISRI-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole and bromofuran carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the azetidin-3-yl intermediate, which is then coupled with the 5-bromofuran-2-carboxylate moiety under specific reaction conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Sodium azide in DMF or potassium cyanide in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The azetidin-3-yl group can enhance the compound’s binding affinity and specificity, while the bromofuran-2-carboxylate moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the bromofuran-2-carboxylate moiety.

    5-Bromofuran-2-carboxylic acid: Contains the bromofuran moiety but lacks the azetidin-3-yl and fluorobenzo[d]thiazole groups.

    6-Fluorobenzo[d]thiazole: Contains the fluorobenzo[d]thiazole moiety but lacks the azetidin-3-yl and bromofuran-2-carboxylate groups.

Uniqueness

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWFGLOJNDISRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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